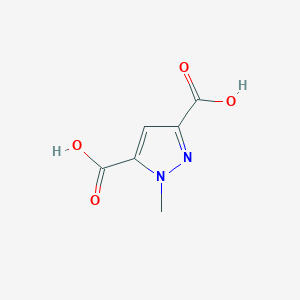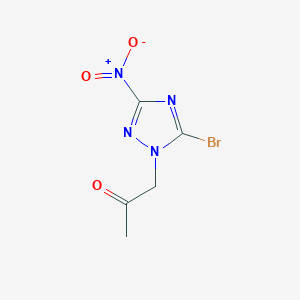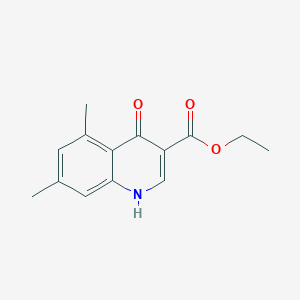
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Descripción general
Descripción
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two carboxylic acid groups at the 3 and 5 positions of the ring . The molecule also has a methyl group attached to the nitrogen atom at the 1 position .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.12 . The compound is stable under normal conditions, but specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures of Mononuclear CuII/CoII Coordination Complexes : Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing potential in forming mononuclear chelate complexes with CuII/CoII/ZnII, indicating applications in coordination chemistry and crystallography (Radi et al., 2015).
Structural, Spectral, and Theoretical Investigations : Studies on biologically important pyrazole-4-carboxylic acid derivatives highlight their structural and spectral properties, suggesting relevance in pharmaceutical and chemical research (Viveka et al., 2016).
Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research indicates the significance of 1-alkyl-pyrazole acid as an intermediate in synthesizing biologically active compounds, showcasing its pharmaceutical applications (Zhang Yu-jua, 2013).
Pyrazole Derivatives as Corrosion Inhibitors : Some pyrazole derivatives have been evaluated as corrosion inhibitors for steel, suggesting applications in materials science and industrial processes (Herrag et al., 2007).
Efficient Catalytic Phosphate Ester Cleavage by Binuclear Zinc(II) Pyrazolate Complexes : This study explores the use of dizinc(II) complexes based on pyrazolate ligands as functional models of phosphoesterases, relevant in biochemistry and catalysis (Penkova et al., 2009).
Cobalt(II) and Copper(II) in Selective Coordination of Armed Ligands : Research on novel pyrazole derivatives forming coordination complexes with CoII/CuII indicates applications in coordination chemistry (Hadda et al., 2007).
Modeling Molecular Interactions of Propounded Pyrazole Based Drug Candidates : This study includes the synthesis and testing of pyrazole derivatives for antimicrobial activities, pointing to their pharmaceutical and medical applications (Shubhangi et al., 2019).
Research on the Synthesis of 1-methyl-pyrazole-3-carboxylic Acid : The synthesis and optimization of this compound, confirming its structure through IR and chromatography, suggests its significance in chemical synthesis (Duan Yuan-fu, 2011).
Electrochemically Catalyzed N–N Coupling and Ring Cleavage Reaction of 1H-Pyrazoles : This research on electro-organic synthesis of heterocyclic compounds from pyrazoles indicates applications in organic chemistry and electrocatalysis (Zandi et al., 2021).
Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative : This study on the reactivity of trinitropyrazole derivatives suggests applications in the synthesis of novel compounds and potentially in materials science (Dalinger et al., 2013).
Propiedades
IUPAC Name |
1-methylpyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWUVYTAQKQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344635 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
CAS RN |
75092-39-6 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)






